沙利度胺-NH-PEG2-C2-NH-Boc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

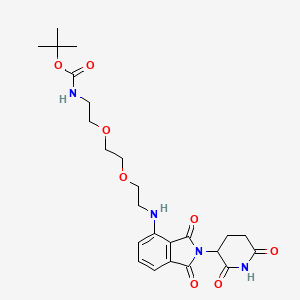

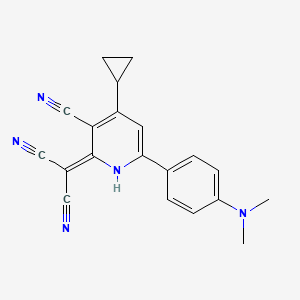

Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a PEG linker used for dBRD9 (compound 6) synthesis . dBRD9 is a selective BRD9 probe PROTAC degrader for the study of BAF complex biology .

Synthesis Analysis

The synthesis of Thalidomide-NH-PEG2-C2-NH-Boc involves the incorporation of the Thalidomide based cereblon ligand and a PEG linker used for dBRD9 (compound 6) synthesis . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of Thalidomide-NH-PEG2-C2-NH-Boc incorporates a Thalidomide based cereblon ligand and a PEG linker . The molecular weight is 504.53 and the formula is C24H32N4O8 .Physical and Chemical Properties Analysis

Thalidomide-NH-PEG2-C2-NH-Boc has a molecular weight of 504.53 and a formula of C24H32N4O8 . It appears as a solid and its color ranges from light yellow to yellow . It is soluble in DMSO .科学研究应用

血管生成抑制

沙利度胺已被确定为血管生成的有力抑制剂。研究表明,它能有效抑制由碱性成纤维细胞生长因子诱导的血管生成,后者是多种疾病的关键因素 (D'Amato 等人,1994 年)。这一特性在血管生成起关键作用的疾病中具有潜在的治疗应用价值。

合成方法

沙利度胺的合成进展,包括沙利度胺-NH-PEG2-C2-NH-Boc,已被探索。一项研究提出了一种使用 Na/液氨的实用且高效的合成方法,提供了一种高效的途径来高产生产沙利度胺,这对于研究和治疗应用至关重要 (Varala & Adapa,2005 年)。

疾病治疗中的作用机制

沙利度胺已被重新用于治疗多发性骨髓瘤和麻风病并发症等疾病。研究重点在于了解其分子靶点,这可能导致开发出更安全的药物和新的治疗用途 (Kim & Scialli,2011 年)。

皮肤病学应用

由于其免疫调节特性,该药物已用于治疗各种皮肤病。它对结节性红斑和白塞氏综合征等疾病有效 (Tseng 等人,1996 年)。

胃肠道疾病的治疗

沙利度胺已显示出治疗难治性克罗恩病的疗效,尤其是在对抗 TNF-α 药物不耐受的患者中。它已被证明能诱导临床缓解和粘膜愈合 (Scribano 等人,2014 年)。

潜在治疗用途

研究表明,沙利度胺在各种疾病中具有新的潜在治疗用途,包括急性胰腺炎和重症肌无力。这些假设基于文献分析,需要进一步的实验和临床验证 (Weeber 等人,2003 年)。

针对致畸性

确定沙利度胺致畸性的主要靶点,例如蛋白质 cereblon,对于了解其破坏性影响和开发更安全的衍生物至关重要 (Ito 等人,2010 年)。

作用机制

Target of Action

Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand . The primary target of this compound is cereblon , a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex .

Mode of Action

The compound is designed for conjugation to target proteins for PROTAC (Proteolysis Targeting Chimeras) R&D . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound is used for the synthesis of dBRD9 . dBRD9 is a selective BRD9 probe PROTAC degrader for the study of BAF complex biology . The BAF (BRG1/BRM-associated factor) complex is a multi-subunit complex involved in chromatin remodeling .

Pharmacokinetics

As a protac, its bioavailability and pharmacokinetics would be influenced by factors such as its molecular weight, lipophilicity, and stability .

Result of Action

The compound, as part of a PROTAC, leads to the degradation of target proteins . This can result in changes in cellular processes, depending on the function of the degraded protein . For instance, degradation of BRD9 can impact the function of the BAF complex, potentially affecting gene expression .

Action Environment

The action, efficacy, and stability of Thalidomide-NH-PEG2-C2-NH-Boc can be influenced by various environmental factors. These may include the presence of other proteins or compounds, pH levels, temperature, and the specific cellular environment

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O8/c1-24(2,3)36-23(33)26-10-12-35-14-13-34-11-9-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)27-20(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,33)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOKYFTVZVHRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)

![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)

![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3015050.png)

![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)

![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)